Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester
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Overview
Description
Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester is an organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in synthetic chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces alcohols. Substitution reactions result in the formation of various substituted esters .
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is employed in biochemical assays and as a labeling reagent for biomolecules.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester involves its reactivity with nucleophiles and electrophiles. The ester group is particularly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-1-methyl-1-propenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-formyl-4-methoxyphenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-4-methoxyphenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester is unique due to its specific ester group, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in synthetic chemistry and other research applications where precise chemical transformations are required .
Properties
CAS No. |
817160-40-0 |
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Molecular Formula |
C10H9F3O5S |
Molecular Weight |
298.24 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3O5S/c1-17-8-4-2-7(3-5-8)9(14)6-18-19(15,16)10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
WZBYKDIRSJMVAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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